5-溴-1-(甲氧基甲基)-3-甲基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

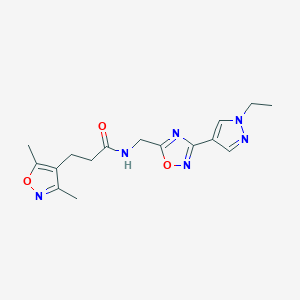

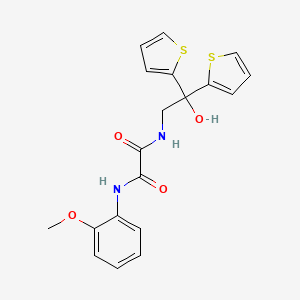

5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3O. It has a molecular weight of 192.01 . The compound is in solid form and has a liquid physical form .

Molecular Structure Analysis

The InChI code for 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is 1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a solid and has a liquid physical form . It has a molecular weight of 192.01 .科学研究应用

合成与抗增殖活性

Kiss 等人 (2019) 的一项研究探索了结构相关的三唑的合成及其对各种人细胞系的抗增殖活性,展示了三唑衍生物在癌症研究中的潜力。

抗癌评价

Bekircan 等人 (2008) 对 4-氨基-3-对甲氧基苄基-5-氧代-4,5-二氢-1,2,4-三唑衍生物进行了研究,筛选了它们对广泛癌症类型的抗癌活性,展示了三唑化合物在癌症治疗中的作用。 (Bekircan 等人,2008)

抗菌应用

Bektaş 等人 (2007) 对新型 1,2,4-三唑衍生物的研究显示出良好至中等的抗菌活性,突出了这些化合物在对抗各种微生物中的潜在用途。 (Bektaş 等人,2007)

合成与理化性质

Kaldrikyan 等人 (2016) 研究了各种 1,2,4-三唑衍生物的合成和性质,有助于理解它们的化学行为和在各种科学领域的潜在应用。 (Kaldrikyan 等人,2016)

电子释放能力

Barlin (1967) 的一项研究调查了 1,2,4-三唑结构中氮原子的电子释放能力,提供了对这些化合物电子特性的见解,这对于它们在各个科学领域的应用至关重要。 (Barlin,1967)

合成与抗菌活性

Hui 等人 (2010) 对 3-(5-甲基异恶唑-3-基)-1,2,4-三唑衍生物的研究显示出显着的抗菌活性,表明三唑衍生物在开发新的抗菌剂中的潜力。 (Hui 等人,2010)

分子对接研究

Karayel (2021) 对带有 1,2,4-三唑的苯并咪唑衍生物进行了分子对接研究,考察了它们作为 EGFR 抑制剂的潜力,这是癌症治疗开发中的一个重要方面。 (Karayel,2021)

安全和危害

作用机制

are a class of compounds that have been used in various fields such as medicine, agriculture, and industry due to their versatile biological activities . They are known to interact with various biological targets, leading to a wide range of effects. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This makes triazoles effective antifungal agents.

The mode of action of triazoles generally involves the formation of a covalent bond with their target, leading to the inhibition of the target’s function . The exact changes that result from this interaction depend on the specific target and the structure of the triazole compound.

In terms of biochemical pathways , triazoles can affect various pathways depending on their specific targets. For instance, by inhibiting ergosterol biosynthesis, triazoles can disrupt the integrity of the fungal cell membrane, leading to cell death .

The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed orally, while others may require intravenous administration. They can be metabolized in the liver and excreted in the urine .

The result of action of triazoles can range from antifungal effects, as mentioned above, to anticancer, antiviral, and anti-inflammatory effects, among others .

The action environment can influence the efficacy and stability of triazoles. Factors such as pH, temperature, and the presence of other substances can affect the activity of triazoles .

属性

IUPAC Name |

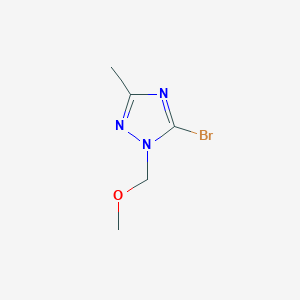

5-bromo-1-(methoxymethyl)-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFPGMCVJWSZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967746.png)

![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)

![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)

![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)